
3-(Chloromethyl)-1-methylpiperidine
Overview
Description
3-(Chloromethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines It features a piperidine ring substituted with a chloromethyl group at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methylpiperidine typically involves the chloromethylation of 1-methylpiperidine. One common method includes the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride or stannic chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
3-(Chloromethyl)-1-methylpiperidine serves as a versatile building block in the synthesis of various biologically active compounds. Its applications include:
- Synthesis of Pharmaceuticals : It is utilized in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The chloromethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions that are crucial in drug synthesis .
- Antitumor Activity : Compounds derived from this compound have shown potential antitumor activity. Similar piperidine derivatives have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Antimicrobial Properties : Research indicates that piperidine derivatives can exhibit antimicrobial effects against various pathogens. The structural modifications involving the chloromethyl group may enhance these properties, making them candidates for further exploration in antibiotic development .
Synthetic Chemistry Applications
In synthetic chemistry, this compound is recognized for its utility as an intermediate in the synthesis of complex molecules:
- Building Block for Complex Molecules : It acts as a precursor in the synthesis of various heterocyclic compounds, which are essential in creating more complex pharmaceuticals and agrochemicals .
- Reactivity in Nucleophilic Substitution : The presence of the chloromethyl group allows for efficient nucleophilic substitution reactions, facilitating the formation of new chemical entities with desired biological activities .
Material Science Applications
The compound also finds applications in material science due to its unique properties:
- Specialty Chemicals Production : this compound is used in producing specialty chemicals that require specific functional groups for enhanced performance in various applications .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | C₇H₁₄ClN | Chlorine at position three; suitable for nucleophilic reactions |
3-(Bromomethyl)-1-methylpiperidine | C₇H₁₅BrN | Bromine at position three; higher reactivity than chlorine |
1-Methylpiperidine | C₅H₁₃N | Lacks halogen substitution; simpler structure |
4-(Chloromethyl)-1-methylpiperidine | C₇H₁₄ClN | Chlorine at position four; different reactivity |
Case Studies and Research Findings
Research has documented several case studies highlighting the potential applications of this compound:
- Inhibitory Effects on PD-L1 : Similar compounds have been studied for their ability to disrupt PD-1/PD-L1 interactions, enhancing T-cell activation and potentially leading to advancements in cancer immunotherapy .
- Synthesis of Derivatives : Studies indicate that modifying the piperidine structure can yield derivatives with enhanced enzyme inhibition properties. These derivatives may exhibit significant biological activities relevant to therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methylpiperidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 3-(Chloromethyl)piperidine
- 1-Methylpiperidine
- 4-(Chloromethyl)-1-methylpiperidine
- 2-(Chloromethyl)-1-methylpiperidine
These compounds share structural similarities but differ in the position and nature of their substituents, leading to variations in their chemical behavior and applications.
Biological Activity
3-(Chloromethyl)-1-methylpiperidine, also known as 3-chloromethyl-1-methylpiperidine hydrochloride, is a chemical compound characterized by a piperidine ring with a chloromethyl group at the 3-position and a methyl group at the 1-position. Its unique structure allows it to serve as a valuable intermediate in medicinal chemistry, particularly in the synthesis of various pharmaceuticals and agrochemicals. This article delves into its biological activity, including its potential interactions, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : 145.64 g/mol
- Appearance : Hygroscopic white crystalline powder
- Melting Point : 170-172 °C
The chloromethyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions with amines or alcohols, which can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Neurotransmitter Interaction
Compounds with similar piperidine structures often engage with neurotransmitter systems, particularly cholinergic pathways. Given that this compound can undergo transformations to produce active derivatives, it may exhibit potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperidine derivatives indicates that modifications around the piperidine ring can significantly influence their biological efficacy. For example, introducing halogen atoms (like chlorine) has been associated with increased potency in inhibiting certain enzymes . Future studies could explore how variations in substituents on the piperidine ring affect the pharmacological profile of this compound.
In Vitro Studies
While direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:
- Inhibition Studies : Compounds structurally similar to this compound have demonstrated significant inhibitory effects on AChE and butyrylcholinesterase (BuChE) with IC50 values ranging from low micromolar concentrations . These findings suggest that further exploration of this compound could yield promising results in neuropharmacology.
Cytotoxicity Assessments
In studies assessing cytotoxicity using the MTT assay against NIH/3T3 cells (mouse fibroblast cell line), certain derivatives exhibited minimal cytotoxic effects at therapeutic concentrations . This safety profile is critical for considering any potential therapeutic applications of related compounds.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₇H₁₄ClN |
Molecular Weight | 145.64 g/mol |
Melting Point | 170-172 °C |
Biological Activity | Potential AChE inhibitor |
Cytotoxicity | Low at therapeutic doses |
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIFAAVWJZLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967136 | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52694-50-5 | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52694-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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